Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester structure
97966-29-5 structure
Nome del prodotto:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
Numero CAS:97966-29-5
MF:C11H12O4
MW:208.210583686829
CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl (E)-3'-hydroxy-4'-methoxycinnamate
    • 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester
    • (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
    • isoferulic acid methyl ester
    • METHYL ISOFERULATE
    • FERULIC ACID METHYL ESTER
    • 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)
    • Methyl (E)-3′-hydroxy-4′-methoxycinnamate
    • Inchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
    • Chiave InChI: JTLOUXXZZFFBBW-GQCTYLIASA-N
    • Sorrisi: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

Proprietà calcolate

  • Massa esatta: 208.07400
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.204
  • Punto di fusione: 119-120 ºC
  • Punto di ebollizione: 370 ºC
  • Punto di infiammabilità: 145 ºC
  • PSA: 55.76000
  • LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
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(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
97966-29-5
5g
$638.00 2023-05-18
TRC
H946035-25g
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
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25g
$2061.00 2023-05-18
TRC
H946035-10g
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
97966-29-5
10g
$1034.00 2023-05-18
TRC
H946035-1g
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
97966-29-5
1g
$173.00 2023-05-18

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  16 h, rt; 2 h, rt → reflux
Riferimento
Optical Control of TRPV1 Channels
Stein, Marco; Breit, Andreas; Fehrentz, Timm; Gudermann, Thomas; Trauner, Dirk, Angewandte Chemie, 2013, 52(37), 9845-9848

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Riferimento
Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease
Premkumar, Jayaraj ; Sampath, Parthasarathy; Sanjay, Rajagopalan; Chandrakala, Aluganti; Rajagopal, Desikan, ChemMedChem, 2020, 15(13), 1187-1199

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0.5 h, rt; rt → reflux; 2 h, reflux
1.2 Solvents: Dichloromethane ;  1 h, reflux; 3 h, reflux
Riferimento
Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase
Zhang, Zhenghua; Liu, Jinbing; Wu, Fengyan; Zhao, Liangzhong, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 16 h, reflux
Riferimento
Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization
Wang, Jing-Si; Wu, Kai ; Yin, Changzhen; Li, Kang; Huang, Yahao; et al, Nature Communications, 2020, 11(1),

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ,  Dimethylformamide dimethyl acetal Solvents: Toluene ;  16 h, reflux
Riferimento
Catalytic enamines from dialkylamide-dialkylacetals
Davey, Roger M.; Stamford, N. Patrick J., Tetrahedron Letters, 2012, 53(20), 2537-2539

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  12 h, 0 °C → rt
Riferimento
Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096
Kumar, C. Ganesh; Kamle, Avijeet; Kamal, Ahmed, Biotechnology Progress, 2013, 29(4), 924-932

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  18 h, reflux
Riferimento
Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy
Tissot, Matthieu; Phipps, Robert J.; Lucas, Catherine; Leon, Rafael M.; Pace, Robert D. M.; et al, Angewandte Chemie, 2014, 53(49), 13498-13501

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Acetonitrile ;  10 min, rt
1.2 Catalysts: Zinc triflate ;  30 min, 60 °C
1.3 Solvents: Acetonitrile ;  3.5 h, 60 °C
Riferimento
Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids
Mamidi, Narsimha; Manna, Debasis, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  12 h, reflux
Riferimento
Synthesis and anticancer activities of glycyrrhetinic acid derivatives
Li, Yang; Feng, Ling; Song, Zhi-Fang; Li, Hai-Bei; Huai, Qi-Yong, Molecules, 2016, 21(2),

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  4 h, reflux
Riferimento
Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives
Lu, Wen; Wang, Fang; Zhang, Tao; Dong, Jinyun; Gao, Hongping; et al, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ;  10 min, 150 °C
Riferimento
Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction
Collina, S.; Rossi, D.; Urbano, M.; Baraglia, A. Carnevale; Azzolina, O., Letters in Organic Chemistry, 2007, 4(6), 384-387

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity
Nam, N.-H.; You, Y.-J.; Kim, Y.; Hong, D.-H.; Kim, H.-M.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ;  10 min, -10 °C; 24 h, rt
Riferimento
Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates
Yavari, Issa; Djahaniani, Hoorieh; Moradi, Logman; Nasiri, Farough, Phosphorus, 2005, 180(9), 2149-2153

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, rt
Riferimento
Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect
Zhang, Wen-Xi; Wang, Hui; Cui, He-Rong; Guo, Wen-Bo; Zhou, Fei; et al, European Journal of Medicinal Chemistry, 2019, 183,

Metodo di produzione 15

Condizioni di reazione
1.1 3 min
Riferimento
Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates
Mahajan, Rajesh P.; Patil, Shamkant L.; Mali, Raghao S., Organic Preparations and Procedures International, 2005, 37(3), 286-290

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  12 h, 70 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Design, synthesis and antitumor evaluation of novel celastrol derivatives
Xu, Manyi; Li, Na; Zhao, Zihao; Shi, Zhixian; Sun, Jianbo; et al, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

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